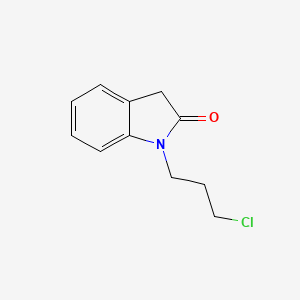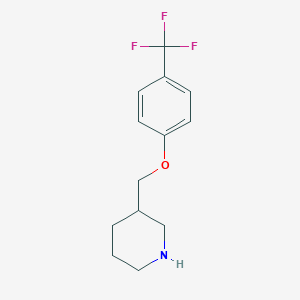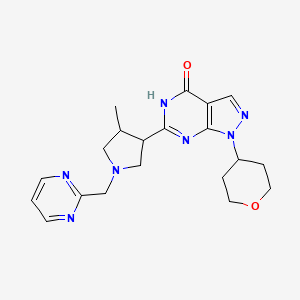
PF-04447943
Overview
Description
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer’s disease, sickle cell disease, and inflammatory bowel disease .
Preparation Methods
The synthesis of PF-04447943 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
PF-04447943 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidinone core and its substituents .
Scientific Research Applications
PF-04447943 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of PDE9A and its effects on cGMP levels.
Biology: Investigated for its role in regulating cellular signaling pathways involving cGMP.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, sickle cell disease, and inflammatory bowel disease.
Industry: Utilized in drug discovery and development processes to identify and optimize new PDE9A inhibitors.
Mechanism of Action
PF-04447943 exerts its effects by selectively inhibiting PDE9A, leading to increased levels of cGMP. This elevation in cGMP enhances signaling pathways that regulate various physiological processes, including synaptic plasticity, inflammation, and oxidative stress. The compound’s molecular targets include PDE9A and downstream effectors such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels .
Comparison with Similar Compounds
PF-04447943 is often compared with other PDE9A inhibitors, such as BI-409306 and BAY 73-6691. While all these compounds share the ability to inhibit PDE9A and elevate cGMP levels, this compound is unique in its high selectivity and potency. It has demonstrated superior efficacy in preclinical models of cognitive function and inflammatory diseases .
Similar Compounds
- BI-409306
- BAY 73-6691
- PF-4181366
These compounds, like this compound, are being investigated for their potential therapeutic benefits in neurodegenerative and inflammatory diseases .
Properties
Molecular Formula |
C20H25N7O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28) |
InChI Key |
IWXUVYOOUMLUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
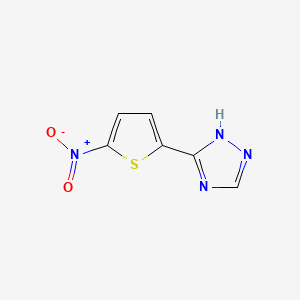
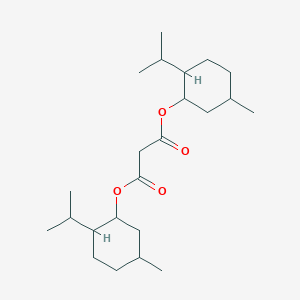
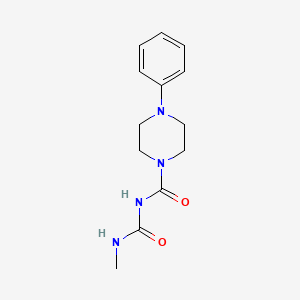
![1-methyl-4-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B8664407.png)
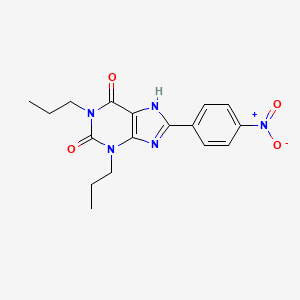
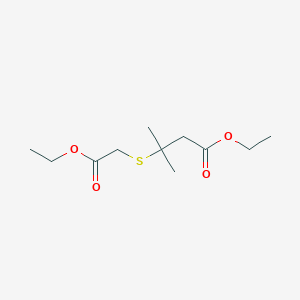
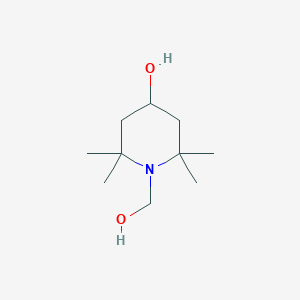

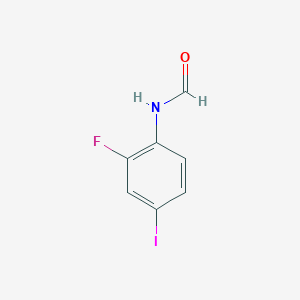
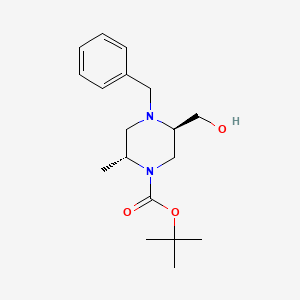
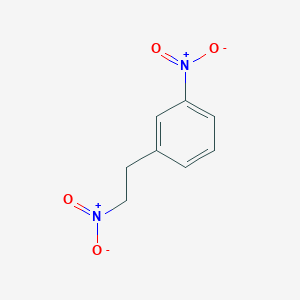
![N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide](/img/structure/B8664484.png)
